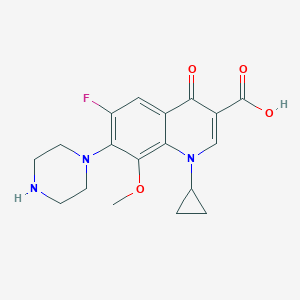









|
REACTION_CXSMILES
|
[B](F)F.[CH:4]1([N:7]2[C:16]3[C:11](=[CH:12][C:13]([F:20])=[C:14](F)[C:15]=3[O:17][CH3:18])[C:10](=[O:21])[C:9]([C:22]([OH:24])=[O:23])=[CH:8]2)[CH2:6][CH2:5]1.[NH:25]1[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1.C(OCC)C>CS(C)=O>[CH:4]1([N:7]2[C:16]3[C:11](=[CH:12][C:13]([F:20])=[C:14]([N:25]4[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]4)[C:15]=3[O:17][CH3:18])[C:10](=[O:21])[C:9]([C:22]([OH:24])=[O:23])=[CH:8]2)[CH2:6][CH2:5]1 |f:0.1,^1:0|
|


|
Name
|
1-cyclopropyl-6,7-difluoro-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid boron difluoride
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
[B](F)F.C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)F)F)=O)C(=O)O
|
|
Name
|
( IV )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
0.11 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The yellow crystals which precipitated
|
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 30 ml of 80% aqueous ethanol
|
|
Type
|
TEMPERATURE
|
|
Details
|
5 ml of triethylamine, and the resulting solution was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was then filtered while hot
|
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble material
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated by evaporation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a crystalline substance, which
|
|
Type
|
WASH
|
|
Details
|
was washed with ethanol
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)N1C=C(C(C2=CC(=C(C(=C12)OC)N1CCNCC1)F)=O)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.07 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |